(E)-2-シアノ-N-(3,5-ジクロロフェニル)-3-(3-ニトロ-4-ピロリジン-1-イルフェニル)プロプ-2-エンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3-nitro-4-pyrrolidin-1-ylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C20H16Cl2N4O3 and its molecular weight is 431.27. The purity is usually 95%.

BenchChem offers high-quality (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3-nitro-4-pyrrolidin-1-ylphenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3-nitro-4-pyrrolidin-1-ylphenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 研究者は、乳がん、肺がん、結腸がんなどの特定のがん種に対する有効性を調査しています。 前臨床試験および細胞ベースのアッセイが進行中 .

- EN300-26597319は、炎症に関与する主要な経路を調節することにより、抗炎症作用を示します。 研究者は、関節リウマチや炎症性腸疾患などの疾患の治療薬としての可能性を探求しています .

- EN300-26597319の神経保護効果は注目を集めています。神経細胞の生存を促進し、酸化ストレスを軽減し、認知機能を向上させる可能性があります。 動物モデルおよびインビトロ研究が進行中 .

- その電子供与体と受容体の能力により、有機太陽電池の候補となっています。 研究者は、エネルギー変換効率の向上におけるその用途を研究しています .

抗がん剤の可能性

抗炎症活性

神経保護と認知機能の向上

抗菌性

鎮痛効果と鎮痛作用

太陽電池材料

生物活性

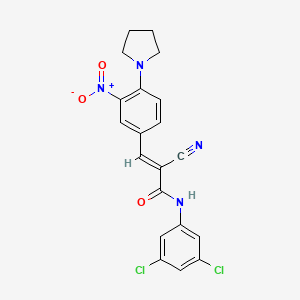

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3-nitro-4-pyrrolidin-1-ylphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- IUPAC Name : (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3-nitro-4-pyrrolidin-1-ylphenyl)prop-2-enamide

- Molecular Formula : C19H17Cl2N3O2

- CAS Number : [specific CAS number not provided in sources]

Synthesis

The synthesis of (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3-nitro-4-pyrrolidin-1-ylphenyl)prop-2-enamide typically involves multi-step organic reactions. The key steps include the formation of the cyano group and the introduction of the dichlorophenyl and nitrophenyl moieties. Various synthetic routes have been explored to enhance yield and purity.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds similar to (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3-nitro-4-pyrrolidin-1-ylphenyl)prop-2-enamide. For instance:

- Growth Inhibition : In vitro assays have shown that related compounds exhibit significant growth inhibition against various cancer cell lines, including breast, colon, and lung cancers. The observed growth inhibition values (GI50) for structurally similar compounds ranged from 4 µM to 27 µM, indicating varying levels of potency against different cancer types .

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| A1 | Breast | 17 |

| A2 | Colon | 15 |

| A3 | Lung | 4 |

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of related compounds. For example, in a study involving (E)-2-cyano-N,3-diphenylacrylamide, it was found that these compounds can significantly reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures at non-cytotoxic concentrations . This suggests that similar structures may possess anti-inflammatory effects through modulation of immune responses.

The mechanisms underlying the biological activities of (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3-nitro-4-pyrrolidin-1-ylphenyl)prop-2-enamide are likely multifaceted:

- Cell Cycle Arrest : Compounds in this class may induce cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction : They may trigger apoptotic pathways through the activation of caspases or inhibition of anti-apoptotic proteins.

- Cytokine Modulation : Their ability to downregulate pro-inflammatory cytokines indicates a potential mechanism for their anti-inflammatory effects.

Case Studies

A notable case study involved the evaluation of a structurally similar compound's effectiveness in vivo using animal models for inflammatory diseases. The study demonstrated significant reductions in paw edema and cytokine levels following treatment with the compound . This supports its potential application in treating inflammatory conditions.

特性

IUPAC Name |

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3-nitro-4-pyrrolidin-1-ylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2N4O3/c21-15-9-16(22)11-17(10-15)24-20(27)14(12-23)7-13-3-4-18(19(8-13)26(28)29)25-5-1-2-6-25/h3-4,7-11H,1-2,5-6H2,(H,24,27)/b14-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVVLOGQDGFEBC-VGOFMYFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC(=CC(=C3)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC(=CC(=C3)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。